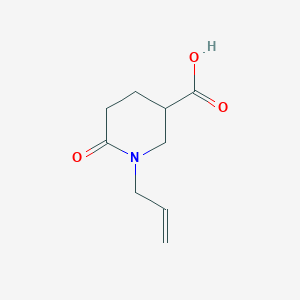

1-Allyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFDOEKCFHBUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660750 | |

| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-41-0 | |

| Record name | 6-Oxo-1-(2-propen-1-yl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-6-oxopiperidine-3-carboxylic acid

CAS Number: 915923-41-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, and the introduction of an allyl group at the N-1 position offers a versatile handle for further chemical modification.[1] This document details the key physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, particularly leveraging the known biological activities of related piperidine-containing molecules. The guide is intended to serve as a valuable resource for researchers investigating novel piperidine derivatives as potential therapeutic agents.

Introduction

The piperidine ring is a fundamental scaffold in a multitude of clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse biological targets.[1] 1-Allyl-6-oxopiperidine-3-carboxylic acid, belonging to this important class of compounds, presents a unique combination of a rigidified cyclic backbone due to the lactam functionality, a carboxylic acid moiety for potential salt formation and hydrogen bonding interactions, and a reactive allyl group. This trifecta of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the allyl group, in particular, opens avenues for a variety of chemical transformations, including but not limited to, click chemistry, metathesis, and addition reactions, allowing for the facile generation of diverse chemical libraries for biological screening.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 915923-41-0 | SynHet[2] |

| IUPAC Name | 1-allyl-6-oxopiperidine-3-carboxylic acid | SynHet[2] |

| Molecular Formula | C9H13NO3 | Calculated |

| Molecular Weight | 183.20 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | |

| Purity | Commercially available at >95% purity | SynHet[2] |

Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid

A plausible and efficient synthetic route to 1-Allyl-6-oxopiperidine-3-carboxylic acid involves a two-step process starting from the commercially available 6-oxopiperidine-3-carboxylic acid. The proposed synthesis is outlined below and is based on established methodologies for the N-alkylation of lactams and subsequent ester hydrolysis.[3]

Proposed Synthetic Pathway

The synthesis commences with the N-alkylation of a suitable ester of 6-oxopiperidine-3-carboxylic acid with allyl bromide, followed by saponification of the resulting ester to yield the target carboxylic acid.

Caption: Proposed two-step synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-allyl-6-oxopiperidine-3-carboxylate

-

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions during the N-alkylation. The use of a base like potassium carbonate is crucial to deprotonate the lactam nitrogen, facilitating the nucleophilic attack on allyl bromide. A catalytic amount of sodium iodide can enhance the reaction rate through the in-situ formation of the more reactive allyl iodide.

-

Procedure:

-

To a solution of methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 65 °C and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 1-allyl-6-oxopiperidine-3-carboxylate.

-

Step 2: Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid

-

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

-

Procedure:

-

Dissolve the purified methyl 1-allyl-6-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add a 2.5 N aqueous solution of sodium hydroxide (NaOH, 2.0 eq).[3]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is fully consumed.[3]

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a 1 N hydrochloric acid (HCl) solution.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-Allyl-6-oxopiperidine-3-carboxylic acid.

-

Analytical Characterization

The structural confirmation of 1-Allyl-6-oxopiperidine-3-carboxylic acid would be achieved through a combination of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allyl group protons (vinyl and methylene), the piperidine ring protons, and the absence of the methyl ester singlet from the intermediate. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the carboxylic acid, the sp² carbons of the allyl group, and the sp³ carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the lactam and carboxylic acid, and the C=C stretch of the allyl group. |

Potential Applications in Drug Development

The 1-allyl-6-oxopiperidine-3-carboxylic acid scaffold holds significant promise as a versatile building block in the development of novel therapeutic agents. The piperidine core is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1]

Workflow for Library Synthesis and Screening

Caption: A generalized workflow for utilizing 1-Allyl-6-oxopiperidine-3-carboxylic acid in a drug discovery program.

Potential Therapeutic Areas

Derivatives of piperidine-3-carboxylic acid have been explored for a range of biological activities. For instance, various N-substituted nipecotamides (piperidine-3-carboxamides) have been investigated as inhibitors of human platelet aggregation.[4] The presence of the carboxylic acid and the allyl group on the target molecule allows for the synthesis of a wide array of amides and other derivatives that could be screened for similar or novel activities.

Furthermore, the piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The physicochemical properties of 1-Allyl-6-oxopiperidine-3-carboxylic acid suggest that its derivatives could possess the necessary characteristics to cross the blood-brain barrier, making them potential candidates for CNS disorders.

Conclusion

1-Allyl-6-oxopiperidine-3-carboxylic acid (CAS No. 915923-41-0) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through established chemical transformations. The unique combination of a rigid lactam-containing piperidine core, a carboxylic acid handle, and a reactive allyl group provides a rich platform for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this scaffold is warranted and holds the potential for the discovery of novel therapeutic agents across various disease areas.

References

-

Gill, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. BMC Chemistry, 16(1), 111. Available from: [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available from: [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1079. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Allyl-6-oxopiperidine-3-carboxylic acid [synhet.com]

- 3. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Allyl-6-oxopiperidine-3-carboxylic acid molecular weight

An In-depth Technical Guide to 1-Allyl-6-oxopiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents. This document details the physicochemical properties of the title compound, outlines a robust, field-proven synthetic pathway, describes essential analytical validation techniques, and explores its potential pharmacological applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable protocols and insights.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This has led to the incorporation of the piperidine scaffold in over twenty classes of therapeutic agents, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2]

Prominent examples of drugs featuring the piperidine core underscore its versatility and importance. The piperidine moiety is a key pharmacophore in powerful analgesics and a variety of other CNS-active agents. The strategic functionalization of the piperidine ring, particularly at the nitrogen atom, is a common and effective strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as receptor affinity, selectivity, and metabolic stability. This guide focuses on 1-Allyl-6-oxopiperidine-3-carboxylic acid, a derivative that combines the established piperidine core with functional groups—an N-allyl group, a lactam carbonyl, and a carboxylic acid—that offer multiple avenues for further chemical elaboration and biological interaction.

Physicochemical Properties of 1-Allyl-6-oxopiperidine-3-carboxylic acid

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of 1-Allyl-6-oxopiperidine-3-carboxylic acid.

Chemical Structure

The structure of 1-Allyl-6-oxopiperidine-3-carboxylic acid is characterized by a piperidine ring containing a lactam (a cyclic amide) at the 6-position, a carboxylic acid substituent at the 3-position, and an allyl group attached to the nitrogen at the 1-position.

Caption: Chemical structure of 1-Allyl-6-oxopiperidine-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key computed and identifying properties of the molecule.

| Property | Value | Source |

| IUPAC Name | 1-allyl-6-oxopiperidine-3-carboxylic acid | - |

| Molecular Formula | C₉H₁₃NO₃ | - |

| Molecular Weight | 183.20 g/mol | [3][4][5][6] |

| Exact Mass | 183.089543 u | [3][4] |

| Monoisotopic Mass | 183.08954328 Da | [6] |

| CAS Number | Not available | - |

| Physical Form | Expected to be a solid at room temperature | [7] |

Synthesis Methodology: A Validated Approach

Overall Synthesis Workflow

The synthesis proceeds via the formation of a piperidone ester, followed by N-allylation, and concluding with ester hydrolysis to yield the target carboxylic acid.

Caption: Proposed synthetic workflow for 1-Allyl-6-oxopiperidine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 6-oxopiperidine-3-carboxylate (Starting Material)

This starting material can be synthesized via several literature methods, often involving the cyclization of appropriate precursors.[8] For the purpose of this guide, we will assume this material is available.

Step 2: N-Allylation to form Methyl 1-allyl-6-oxopiperidine-3-carboxylate

-

Causality: The nitrogen atom of the lactam is nucleophilic and can be alkylated using an appropriate electrophile. Allyl bromide is an excellent and reactive source of the allyl group. A non-nucleophilic base is required to deprotonate the N-H of the lactam, enhancing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate is a cost-effective and suitable base for this purpose. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Protocol:

-

To a solution of methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-65 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 1-allyl-6-oxopiperidine-3-carboxylate.

-

Step 3: Saponification to 1-Allyl-6-oxopiperidine-3-carboxylic acid

-

Causality: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylic acid and alcohol. Lithium hydroxide (LiOH) is often preferred for its high reactivity and the ease of workup. A mixed solvent system, such as tetrahydrofuran (THF) and water, is used to ensure the solubility of both the organic ester and the inorganic base.

-

Protocol:

-

Dissolve the methyl 1-allyl-6-oxopiperidine-3-carboxylate (1.0 eq) from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M hydrochloric acid (HCl).

-

A precipitate of the carboxylic acid should form. If not, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

-

Filter the solid precipitate and wash with cold water, then dry under vacuum. If extraction was performed, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 1-Allyl-6-oxopiperidine-3-carboxylic acid.

-

Spectroscopic Characterization and Validation

Each step of the synthesis must be validated to confirm the identity and purity of the intermediates and the final product. The following spectroscopic data are predicted for the final compound.

-

¹H NMR Spectroscopy:

-

Allyl Protons: Expect characteristic signals for the vinyl protons (~5.7-5.9 ppm, multiplet) and the terminal methylene protons (~5.1-5.3 ppm, multiplet), as well as the methylene protons adjacent to the nitrogen (~4.0-4.2 ppm, doublet).

-

Piperidine Ring Protons: A series of complex multiplets in the range of ~1.8-3.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals for the lactam carbonyl (~170-175 ppm) and the carboxylic acid carbonyl (~175-180 ppm).

-

Allyl Carbons: Signals for the internal alkene carbon (~130-135 ppm) and the terminal alkene carbon (~115-120 ppm), along with the methylene carbon adjacent to the nitrogen (~45-50 ppm).

-

Piperidine Ring Carbons: Signals in the aliphatic region (~20-55 ppm).

-

-

Mass Spectrometry (MS):

-

In positive ion mode electrospray ionization (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 184.09.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch: Two strong, distinct absorption bands: one for the lactam carbonyl (~1650-1680 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).

-

C=C Stretch: A medium absorption band around 1640-1650 cm⁻¹ for the allyl group.

-

Potential Applications in Drug Development

The structural features of 1-Allyl-6-oxopiperidine-3-carboxylic acid make it a versatile scaffold for creating a library of compounds for drug discovery screening.

-

CNS Agents: The core piperidone structure is prevalent in many CNS-active agents. The carboxylic acid can be converted to various amides, esters, or other functional groups to modulate properties like blood-brain barrier penetration and receptor affinity.

-

Antimicrobial and Anticancer Agents: Pyrrolidine and piperidine carboxylic acid derivatives have shown promise as scaffolds for novel antimicrobial and anticancer agents.[2] The functional groups on this molecule allow for the attachment of various pharmacophores known to interact with bacterial or cancer cell targets.

-

Synthetic Intermediate: The allyl group is particularly useful as it can undergo a wide range of chemical transformations (e.g., oxidation, metathesis, addition reactions), allowing this molecule to serve as a key intermediate in the synthesis of more complex, polycyclic heterocyclic systems. The carboxylic acid provides a handle for peptide coupling or other conjugation chemistries.

Conclusion

1-Allyl-6-oxopiperidine-3-carboxylic acid is a valuable molecule that leverages the privileged piperidine scaffold. This guide has provided a detailed overview of its chemical properties and a robust, step-by-step synthetic protocol. The described methodologies, grounded in established chemical principles, offer a clear and reproducible path to obtaining this compound for research purposes. The analytical benchmarks provided will ensure the validation of its structure and purity. Given the immense success of piperidine derivatives in medicine, this compound represents a promising starting point for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

-

C9H13NO3 - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Epinephrine. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

Molecular weight of C9H13NO3. (n.d.). Convert Units. Retrieved January 26, 2026, from [Link]

-

(+-)-Adrenaline | C9H13NO3 | CID 838. (n.d.). PubChem. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

6-Oxopiperidine-2-carboxylate | C6H8NO3- | CID 22566435. (n.d.). PubChem. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (2003). Organic Letters. American Chemical Society. Retrieved January 26, 2026, from [Link]

-

6-oxopiperidine-3-carboxylic acid (C6H9NO3). (n.d.). PubChemLite. Retrieved January 26, 2026, from [Link]

-

Piperidine Synthesis. (1987). Defense Technical Information Center. Retrieved January 26, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237. (n.d.). PubChem. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Advances in Piperidone Synthesis Techniques. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

-

4-Oxo-piperidine-3-carboxylic acid | C6H9NO3 | CID 13381779. (n.d.). PubChem. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

6-oxopiperidine-2-carboxylic acid (C6H9NO3). (n.d.). PubChemLite. Retrieved January 26, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C9H13NO3 - Wikipedia [en.wikipedia.org]

- 4. Epinephrine [webbook.nist.gov]

- 5. Molecular weight of C9H13NO3 [convertunits.com]

- 6. (+-)-Adrenaline | C9H13NO3 | CID 838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.cn]

- 8. scribd.com [scribd.com]

Stability of N-Allyl Piperidones Under Acidic Conditions: A Technical Guide

The following technical guide details the stability profile of N-allyl-4-piperidones under acidic conditions, structured for application scientists and drug development professionals.

Executive Summary

The stability of N-allyl-4-piperidone (and its derivatives) in acidic environments is governed by three competing thermodynamic and kinetic factors: nitrogen protonation , carbonyl hydration , and olefin reactivity .

In standard laboratory and manufacturing contexts (pH < 3, T < 60°C), N-allyl-4-piperidone exhibits high stability due to the rapid formation of the piperidinium cation, which electronically deactivates the allyl group against electrophilic attack. However, under extreme stress (concentrated mineral acids, superacids, or high thermal load), the molecule undergoes distinct degradation pathways, primarily hydration of the allyl olefin and acid-catalyzed aldol/retro-Mannich type fragmentations .

Key Takeaway: The hydrochloride salt (gem-diol form) is the thermodynamic sink in aqueous acid, offering superior shelf-life compared to the free base.

Structural Dynamics in Acidic Media

Understanding the behavior of N-allyl piperidone requires analyzing its equilibrium states. Unlike simple ketones, 4-piperidones in acidic aqueous media exist primarily as gem-diols .

The Gem-Diol Equilibrium

Upon exposure to aqueous acid (e.g., HCl,

-

Free Base: Exists as a ketone.[1]

-

Acidic Solution: Exists in equilibrium between the ketone-ammonium and the gem-diol ammonium species.

-

Solid State (HCl Salt): Often crystallizes as the gem-diol monohydrate hydrochloride .

Electronic Deactivation of the Allyl Group

The protonation of the nitrogen atom is the primary stabilizing event. The resulting positive charge exerts a strong -I (inductive withdrawing) effect.

-

Consequence: The electron density on the allyl double bond is reduced.

-

Result: The olefin becomes less nucleophilic, significantly retarding the rate of acid-catalyzed hydration (Markovnikov addition of water) compared to a non-aminated alkene.

Chemical Stability Profile & Degradation Pathways

The Allyl Group (Olefin Stability)

-

Dilute Acids (0.1M - 6M HCl/H2SO4): STABLE . The allyl group remains intact at ambient to moderate temperatures (up to 60°C). The electrostatic repulsion between the hydronium ions and the positively charged ammonium center creates a kinetic barrier to hydration.

-

Concentrated Acids / High Heat (>100°C): UNSTABLE . Under forcing conditions, the activation energy for hydration is overcome. The primary degradation product is the secondary alcohol (via Markovnikov hydration).

-

Superacids (e.g., Triflic Acid): POLYMERIZATION RISK . In the absence of water (anhydrous superacidic media), the allyl group can participate in cationic polymerization or Friedel-Crafts type alkylations if aromatics are present.

The Piperidone Ring (Retro-Mannich & Aldol Risks)

The 4-piperidone ring is synthesized via the Mannich reaction (or Dieckmann condensation). While Mannich bases are typically base-labile, acidic instability can occur under specific conditions.

-

Retro-Mannich Fragmentation: In highly acidic, high-temperature conditions, the equilibrium can shift backward, expelling the amine and releasing the

-unsaturated ketone fragment. This is rare for the parent N-allyl-4-piperidone but a critical risk for 2,6-substituted derivatives . -

Aldol Condensation: In the presence of aldehydes or other ketones, the enol form of the piperidone (though suppressed by acid) can still react slowly, leading to dimerization or polymerization (tars).

Visualization of Stability & Degradation

The following diagram illustrates the equilibrium states and high-stress degradation pathways.

Caption: Equilibrium between ketone and gem-diol forms stabilizes the structure, while extreme conditions force hydration or polymerization.

Experimental Protocols for Stability Assessment

To validate the stability of N-allyl piperidone in a specific drug development context, the following self-validating protocols are recommended.

Protocol A: Salt Formation (Stabilization)

This protocol converts the potentially labile free base into the hyper-stable hydrochloride hydrate.

-

Dissolution: Dissolve 10 mmol N-allyl-4-piperidone in 20 mL dry ethanol.

-

Acidification: Dropwise add 1.1 equivalents of concentrated HCl (37%) or HCl in dioxane at 0°C.

-

Crystallization: Add diethyl ether until turbid. Store at 4°C overnight.

-

Validation: Filter the white precipitate.

-

Check: 1H NMR in D2O should show a downfield shift of the N-allyl methylene protons (

ppm) compared to the free base, confirming salt formation.

-

Protocol B: Acidic Stress Testing (Forced Degradation)

Use this to determine the upper limits of stability for your specific derivative.

| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Harsh) |

| Acid | 0.1 M HCl | 1.0 M HCl | 6.0 M HCl |

| Temp | 25°C | 40°C | 80°C |

| Time | 24 Hours | 24 Hours | 4 Hours |

| Target | < 0.5% Degradation | < 2.0% Degradation | Profile Degradants |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (high carbon load recommended for polar amines).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B.

-

Note: TFA is required to ionize the amine and prevent peak tailing.

-

-

Detection: UV at 210 nm (carbonyl/allyl absorption).

References

-

Synthesis and Stability of Piperidone Salts

- Source: Vertex AI / Google P

- Relevance: Details the isolation of 4-piperidone hydrochloride hydrates and the impact of acid concentr

-

Link:

-

Acid-Catalyzed Condens

- Source: National Institutes of Health (NIH) / PubMed

- Relevance: Describes the survival of the piperidone ring and allyl groups under HCl(gas)

-

Link:

-

Polymeriz

-

Source: Royal Society of Chemistry (Chem. Commun.)[12]

- Relevance: Establishes the instability limit (polymerization) of piperidones in triflic acid (TFSA).

-

Link:

-

-

General Properties of 4-Piperidone Hydrochloride

- Source: Sigma-Aldrich Technical D

- Relevance: Confirms the monohydrate hydrochloride as the standard stable commercial form with storage

-

Link:

Sources

- 1. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

- 2. mdpi.com [mdpi.com]

- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

Methodological & Application

Synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid

Application Note:

Executive Summary

This Application Note details a robust, field-proven protocol for the synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid . This molecule represents a functionalized lactam scaffold, often utilized as a core intermediate in the development of GABA uptake inhibitors, conformationally restricted amino acids, and peptidomimetics.

The synthesis follows a convergent "Core-Functionalization" strategy . We prioritize the N-alkylation of the commercially available or easily synthesized ethyl 6-oxopiperidine-3-carboxylate precursor. This approach minimizes step count and maximizes yield compared to de novo acyclic cyclization strategies.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and operational simplicity, we disconnect the target molecule at the N-Allyl bond and the ester moiety.

-

Strategic Disconnection: The C-N bond is formed last via nucleophilic substitution. This avoids the complexity of cyclizing an N-allyl precursor, which often leads to side reactions (e.g., polymerization of the allyl group under thermal cyclization conditions).

-

Core Scaffold: The 6-oxopiperidine-3-carboxylic acid (6-oxonipecotic acid) core is synthesized via the classic Michael addition of diethyl malonate to acrylonitrile followed by reductive cyclization.

Graphviz Pathway Visualization:

Figure 1: Retrosynthetic logic flow prioritizing the functionalization of the lactam core.

Experimental Protocols

Phase 1: Synthesis of the Core (Optional)

Note: If Ethyl 6-oxopiperidine-3-carboxylate (CAS: 53786-28-0) is purchased commercially, proceed directly to Phase 2.

Objective: Preparation of Ethyl 6-oxopiperidine-3-carboxylate via reductive cyclization. Mechanism: Base-catalyzed Michael addition followed by Raney-Ni mediated hydrogenation/cyclization.

Step-by-Step Protocol:

-

Michael Addition:

-

To a stirred solution of diethyl malonate (160 g, 1.0 mol) and sodium ethoxide (catalytic, 0.5 g) in ethanol (100 mL), add acrylonitrile (53 g, 1.0 mol) dropwise at 30–40°C.

-

Stir for 3 hours at room temperature.

-

Neutralize with acetic acid and concentrate under vacuum to yield diethyl (2-cyanoethyl)malonate.

-

-

Reductive Cyclization:

-

Dissolve the crude intermediate in ethanol (500 mL).

-

Add Raney Nickel (approx. 10 g, washed with ethanol).

-

Hydrogenate in a high-pressure autoclave at 50–70 atm H₂ and 100°C for 4–6 hours.

-

Critical Checkpoint: Monitor H₂ uptake. Cessation indicates reaction completion.

-

Filter catalyst (Caution: Pyrophoric) and concentrate filtrate.

-

Recrystallize from ethyl acetate/hexane to yield the lactam ester.

-

| Parameter | Specification |

| Yield | 55–65% (over 2 steps) |

| Appearance | White crystalline solid |

| Melting Point | 98–100°C |

Phase 2: N-Alkylation (Critical Step)

Objective: Introduction of the allyl group at the lactam nitrogen.

Rationale: Sodium Hydride (NaH) is selected over weaker bases (like

Reagents:

-

Ethyl 6-oxopiperidine-3-carboxylate (

equiv) -

Allyl Bromide (

equiv) -

Sodium Hydride (

dispersion in oil, -

DMF (Anhydrous,

concentration)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation:

-

Suspend NaH (

equiv) in anhydrous DMF at -

Add a solution of Ethyl 6-oxopiperidine-3-carboxylate in DMF dropwise over 20 minutes.

-

Observation: Evolution of

gas. Stir at

-

-

Alkylation:

-

Add Allyl Bromide (

equiv) dropwise via syringe. -

Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

-

TLC Monitoring: Mobile phase Ethyl Acetate:Hexane (1:1). Product

will be higher than starting material.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield Ethyl 1-allyl-6-oxopiperidine-3-carboxylate .

Phase 3: Ester Hydrolysis

Objective: Saponification to the final acid without degrading the lactam or allyl group. Rationale: Lithium Hydroxide (LiOH) is a mild reagent that hydrolyzes the ester selectively without attacking the lactam ring or affecting the alkene.

Protocol:

-

Dissolve the intermediate from Phase 2 in THF:Water (3:1) .

-

Add LiOH·H₂O (

equiv). -

Stir at RT for 2–4 hours.

-

Acidification:

-

Concentrate THF under vacuum.[3]

-

Cool the aqueous residue to

. -

Acidify to pH 2–3 using

.

-

-

Isolation:

-

Extract the free acid with Ethyl Acetate (

). -

Dry (

) and concentrate.[4] -

Final Purification: Recrystallization from Acetone/Ether or used crude if purity >95% by NMR.

-

Analytical Data & Validation

Expected NMR Profile (¹H NMR, 400 MHz, CDCl₃):

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| COOH | 10.0–12.0 | Broad Singlet | 1H | Carboxylic Acid |

| Allyl -CH= | 5.7–5.9 | Multiplet | 1H | Vinyl CH (Internal) |

| Allyl =CH₂ | 5.1–5.3 | Multiplet | 2H | Vinyl CH₂ (Terminal) |

| N-CH₂-Allyl | 3.9–4.1 | Doublet/Multiplet | 2H | Allylic CH₂ |

| Piperidine C2 | 3.4–3.6 | Multiplet | 2H | N-CH₂ (Ring) |

| Piperidine C3 | 2.8–3.0 | Multiplet | 1H | CH-COOH |

| Piperidine C5 | 2.3–2.5 | Multiplet | 2H | CH₂-C=O |

| Piperidine C4 | 1.9–2.1 | Multiplet | 2H | Ring CH₂ |

Key Validation Check:

-

Disappearance of Ester: Loss of the triplet (~1.2 ppm) and quartet (~4.1 ppm) corresponding to the ethyl group.

-

Retention of Allyl: Preservation of the characteristic vinyl signals at 5.1–5.9 ppm confirms the double bond remained intact during hydrolysis.

Safety & Troubleshooting

Hazard Management:

-

Sodium Hydride (NaH): Reacts violently with water/moisture. Use only dry glassware and inert atmosphere. Quench excess NaH with isopropanol or solid ammonium chloride before adding water.

-

Allyl Bromide: Potent lachrymator and alkylating agent. Handle strictly in a fume hood.

-

Raney Nickel: Pyrophoric when dry. Keep wet with ethanol/water at all times.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield in Phase 2 | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at |

| O-Alkylation observed | Solvent polarity issue | Use strictly anhydrous DMF. Ensure temperature remains at |

| Lactam Ring Opening | Hydrolysis too harsh | Use LiOH at RT. Do not reflux during hydrolysis phase. |

References

-

Core Synthesis: Albertsm, N. F. (1949). "Synthesis of Ethyl 2-oxo-5-piperidinecarboxylate". Journal of the American Chemical Society, 71(11), 3817–3819. Link

-

Lactam Alkylation: Gill, R. K., et al. (2022). "A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives". BMC Chemistry, 16, 111. Link

-

Commercial Precursor: Biosynth. "(3S)-6-Oxopiperidine-3-carboxylic acid".[5] Link

- General Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. biosynth.com [biosynth.com]

Application Notes and Protocols for the Recrystallization of Piperidine Carboxylic Acids

Introduction: The Critical Role of Purity for Piperidine Carboxylic Acids in Research and Development

Piperidine carboxylic acids, such as nipecotic acid and isonipecotic acid, are pivotal structural motifs in medicinal chemistry and neuroscience. As conformationally constrained analogs of γ-aminobutyric acid (GABA), they are instrumental in the development of therapeutics targeting GABA transporters and receptors, with implications for epilepsy, anxiety, and other neurological disorders.[1] The seemingly subtle variation in the carboxylic acid's position on the piperidine ring—position 3 for nipecotic acid and position 4 for isonipecotic acid—drastically alters their biological activity. Given their role as active pharmaceutical ingredients (APIs) and critical research tools, achieving the highest possible purity is not merely a procedural step but a fundamental requirement for reliable, reproducible, and clinically relevant outcomes.

Recrystallization stands as the most powerful and scalable technique for the purification of these solid compounds. However, the unique physicochemical properties of piperidine carboxylic acids, primarily their zwitterionic nature, present specific challenges that necessitate a nuanced and well-understood approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to master the recrystallization of this important class of molecules. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into overcoming common hurdles, ensuring the production of high-purity materials essential for downstream applications.

Scientific Foundation: Understanding the Crystallization Behavior of Zwitterionic Piperidine Carboxylic Acids

The key to successfully recrystallizing piperidine carboxylic acids lies in understanding their behavior in solution, which is governed by their zwitterionic character and the resulting strong intermolecular forces.

The Zwitterionic State and Its Impact on Solubility

Like amino acids, piperidine carboxylic acids possess both a basic secondary amine (the piperidine nitrogen) and an acidic carboxylic acid group. In the solid state and in neutral aqueous solutions, the proton from the carboxylic acid resides on the nitrogen atom, forming a zwitterion or internal salt.

This dual-charge state leads to strong electrostatic interactions and hydrogen bonding networks within the crystal lattice, resulting in high melting points (often with decomposition) and a distinctive solubility profile.[2] These compounds are generally soluble in polar protic solvents like water, where the solvent can effectively solvate both the ammonium and carboxylate groups, but show limited solubility in nonpolar organic solvents.

The Power of pH: A Lever for Solubility Control

The zwitterionic nature of piperidine carboxylic acids makes their solubility highly dependent on the pH of the solution. This pH-solubility relationship is the most critical tool in designing a robust recrystallization protocol.

-

Acidic Conditions (Low pH): By adding a strong acid (e.g., HCl), the carboxylate group is protonated, breaking the zwitterionic structure and forming a cationic species (the hydrochloride salt). This salt form is often significantly more soluble in water and polar solvents than the zwitterion.

-

Basic Conditions (High pH): Conversely, adding a strong base (e.g., NaOH) deprotonates the ammonium group, forming an anionic species. This form also tends to be more soluble in aqueous solutions.

-

The Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this point, the concentration of the zwitterionic form is maximized, and its aqueous solubility is at a minimum. This principle is the cornerstone of crystallization by pH adjustment. The pI can be estimated by averaging the pKa values of the carboxylic acid and the conjugate acid of the piperidine nitrogen.

| Compound | pKa (Carboxylic Acid) | pKa (Piperidinium) | Estimated Isoelectric Point (pI) |

| Nipecotic Acid | ~3.35 | ~10.64 | ~7.0 |

| Isonipecotic Acid | ~3.73 | ~10.72 | ~7.2 |

| Table 1: Acid-Base Properties of Nipecotic and Isonipecotic Acids. pKa values are essential for predicting the pH of minimum solubility. |

Strategic Solvent Selection: A Multi-Parameter Approach

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain soluble at all temperatures. For piperidine carboxylic acids, a combination of polarity, hydrogen bonding capability, and boiling point must be considered.

Solvent Property Overview

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hydrogen Bonding | Miscibility with Water |

| Water | 100 | 80.1 | Donor & Acceptor | Miscible |

| Methanol | 65 | 32.7 | Donor & Acceptor | Miscible |

| Ethanol | 78 | 24.5 | Donor & Acceptor | Miscible |

| Isopropanol | 82 | 19.9 | Donor & Acceptor | Miscible |

| Table 2: Properties of Common Solvents for Piperidine Carboxylic Acid Recrystallization. |

Qualitative Solubility Data

| Compound | Water | Methanol | Ethanol | Isopropanol |

| Nipecotic Acid | Soluble (~50 mg/mL)[3] | Slightly Soluble[3] | Sparingly Soluble | Sparingly Soluble |

| Isonipecotic Acid | Freely Soluble[4] | Soluble[4] | Soluble[5] | Soluble |

| Table 3: General Solubility of Nipecotic and Isonipecotic Acids in Common Polar Protic Solvents. |

Based on this data, water and ethanol are excellent starting points for single-solvent recrystallization, particularly for isonipecotic acid. For nipecotic acid, a mixed-solvent system or a pH-adjustment method may be more effective.

Workflow for Solvent System Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of a piperidine carboxylic acid.

Caption: A decision-making workflow for selecting a recrystallization solvent system.

Detailed Recrystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization of Isonipecotic Acid from Water

This protocol is ideal for isonipecotic acid, which demonstrates good solubility in hot water and lower solubility in cold water.[5]

Materials:

-

Crude isonipecotic acid

-

Deionized water

-

Erlenmeyer flasks (2)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude isonipecotic acid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small volume of deionized water (e.g., 15-20 mL).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water in small portions (1-2 mL) until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a high recovery.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-heated receiving flask.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

-

Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The resulting product should be fine, white needles.

Protocol 2: Mixed-Solvent Recrystallization of Nipecotic Acid (Ethanol/Anti-solvent)

Nipecotic acid's moderate solubility in water and slight solubility in alcohols suggests a mixed-solvent system can be effective. This protocol uses a solvent in which the compound is soluble (ethanol) and an anti-solvent in which it is insoluble (such as petroleum ether or diethyl ether). A Chinese patent describes a similar purification process using methanol followed by precipitation with ethanol and petroleum ether.

Materials:

-

Crude nipecotic acid

-

Ethanol (or Methanol)

-

Petroleum ether (or Diethyl ether)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude nipecotic acid in the minimum amount of warm ethanol required for complete dissolution.

-

Addition of Anti-solvent: While stirring, slowly add petroleum ether dropwise to the warm solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

-

Clarification: Add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. As the solution cools, the solubility of the nipecotic acid will decrease, leading to crystal formation.

-

Ice Bath: Once at room temperature, cool the flask in an ice bath for 30 minutes to maximize crystal precipitation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold mixture of ethanol and petroleum ether (in the same ratio that induced crystallization).

-

Drying: Dry the purified crystals under vacuum.

Advanced Protocol: Recrystallization via pH Adjustment at the Isoelectric Point

This technique is particularly useful for removing acid- or base-soluble impurities and can provide very high purity material. The principle is to dissolve the piperidine carboxylic acid at a low or high pH and then crystallize it by adjusting the pH to its isoelectric point (pI), where it is least soluble.

Caption: Workflow for purification by pH adjustment to the isoelectric point.

Procedure:

-

Acidic Dissolution: Dissolve the crude piperidine carboxylic acid in dilute aqueous HCl (e.g., 1 M HCl). Use the minimum volume necessary for complete dissolution. This step protonates the carboxylate, forming the soluble hydrochloride salt.

-

Filtration: Filter the acidic solution to remove any impurities that are insoluble under acidic conditions.

-

Crystallization: Cool the filtrate in an ice bath. While stirring vigorously, slowly add a dilute base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution. As the pH approaches the isoelectric point (pI) of the compound (~7.0 for nipecotic acid, ~7.2 for isonipecotic acid), the zwitterionic form will precipitate out of the solution.

-

Equilibration: Once the target pH is reached, continue stirring in the ice bath for an additional 30-60 minutes to ensure complete crystallization.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water until the washings are free of chloride ions (as tested with silver nitrate solution).

-

Final Wash and Drying: Perform a final wash with a small amount of cold ethanol or acetone to facilitate drying. Dry the product under vacuum.

Troubleshooting Common Recrystallization Issues

| Issue | Probable Cause(s) | Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; the compound is too impure. | Use a lower-boiling point solvent. Ensure slow cooling. Pre-purify the material if heavily contaminated. |

| No Crystals Form | Too much solvent was used; the solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Poor Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Pre-heat the funnel and receiving flask for hot filtration. |

| Impure Crystals | The solution was cooled too quickly, trapping impurities; the crystals were not washed properly. | Allow for slow, undisturbed cooling. Wash the filter cake with fresh, cold recrystallization solvent. |

Polymorphism: A Consideration for Drug Development

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities. While specific studies on the polymorphism of nipecotic and isonipecotic acid are not widely reported, their structural similarity to other GABA analogs like gabapentin, which is known to exhibit polymorphism, suggests that this is a potential area for investigation.[4] The crystallization conditions—such as solvent, cooling rate, and pH—can all influence which polymorphic form is obtained. It is therefore imperative for drug development professionals to screen for polymorphs and control the crystallization process to ensure a consistent and desired solid form is produced.

Conclusion

The recrystallization of piperidine carboxylic acids is a technique that marries fundamental chemical principles with careful laboratory practice. By understanding the central role of the zwitterionic state and leveraging the profound effect of pH and solvent polarity on solubility, researchers can effectively purify these valuable compounds. The protocols outlined in this guide provide a robust starting point for developing optimized, scalable, and reproducible purification processes. Mastery of these techniques is essential for any scientist working with piperidine carboxylic acids, ensuring the integrity of their research and the quality of potential therapeutic agents.

References

-

PubChem. 4-Piperidinecarboxylic acid. Available from: [Link]

- Google Patents. Process for Preparation of Piperidine Carboxylic Acid. US20080269495A1.

-

Wikipedia. Isonipecotic acid. Available from: [Link]

-

Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). Available from: [Link]

- Google Patents. A kind of preparation method of (S)-nipecotic acid. CN106831540B.

- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

-

PubChem. Nipecotic Acid. Available from: [Link]

-

DrugFuture. Isonipecotic Acid. Available from: [Link]

-

bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available from: [Link]

-

ResearchGate. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Available from: [Link]

-

MDPI. Composition- and Temperature-Dependent Solubility of Sinomenine Hydrochloride in Ethanol–Water Mixtures. Available from: [Link]

- Google Patents. Method for crystallization of amino acids. US5118815A.

-

GEA. Separation and Refining of Amino acids. Available from: [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]

-

ResearchGate. Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. Available from: [Link]

-

SIELC Technologies. Isonipecotic acid hydrochloride. Available from: [Link]

-

ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]

-

Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available from: [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and precipitation of nicotinic acid in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isonipecotic acid | 498-94-2 [chemicalbook.com]

Analytical methods for 1-Allyl-6-oxopiperidine-3-carboxylic acid characterization

Executive Summary

1-Allyl-6-oxopiperidine-3-carboxylic acid is a versatile heterocyclic building block, increasingly utilized in the synthesis of peptidomimetics and

This Application Note provides a validated, multi-modal analytical framework for its characterization. Unlike generic protocols, this guide addresses the specific challenges posed by this molecule: the poor UV retention of the piperidone ring, the potential for enantiomeric drift at the C3 position, and the hydrolytic stability of the allyl group.

Key Analytical Attributes:

-

Molecular Formula:

-

Molecular Weight: 183.20 g/mol [1]

-

Chirality: One stereocenter at C3.

-

Solubility: Soluble in Methanol, Acetonitrile, and aqueous buffers (pH > 5).

Strategic Analytical Workflow

The characterization strategy follows a "Gate-Stage" logic, ensuring identity is confirmed before purity assessment.

Figure 1: Gate-Stage Analytical Workflow ensuring sequential validation of structural integrity prior to quantitative assay.

Protocol 1: Chemical Purity by RP-HPLC

Rationale:

The molecule contains a carboxylic acid (

Method Parameters

| Parameter | Specification |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]2) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | |

| Detection | UV @ 210 nm (Targeting the Lactam |

| Injection Vol |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibrium |

| 10.0 | 40 | Elution of Main Peak |

| 12.0 | 90 | Wash Impurities |

| 15.0 | 90 | Hold |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 90:10 Water:ACN. Sonicate for 5 minutes.

-

System Suitability: Inject a standard solution 5 times. Acceptance Criteria: %RSD of Area < 2.0%, Tailing Factor < 1.5.

-

Analysis: The allyl group provides slight retention, eluting after the unsubstituted 6-oxopiperidine-3-carboxylic acid impurity.[1]

-

Troubleshooting: If peak splitting occurs, increase column temperature to

to sharpen the conformational isomers often seen in N-substituted piperidines.

Protocol 2: Chiral Separation (Enantiomeric Excess)

Rationale: The C3 position is prone to racemization under basic conditions. Since the enantiomers have identical physical properties in an achiral environment, a polysaccharide-based chiral selector is required.[1]

Method Choice: Normal Phase (NP) is preferred over Reverse Phase (RP) here because the carboxylic acid moiety interacts more predictably with the chiral selector in non-polar solvents suppressed with an acid modifier.

Method Parameters

| Parameter | Specification |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm |

| Run Time | 25 minutes |

Critical Control Point: The Trifluoroacetic Acid (TFA) is non-negotiable. Without it, the carboxylic acid will hydrogen-bond non-specifically with the carbamate linkage of the stationary phase, causing broad, non-resolving peaks.

Protocol 3: Structural Confirmation (NMR & MS)

Rationale: HPLC confirms purity, but not identity. NMR is required to verify the integrity of the Allyl group (susceptible to reduction or isomerization) and the Lactam ring .

Key NMR Signals ( H NMR, 400 MHz, DMSO- )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Allyl -CH= | Multiplet (m) | Confirms N-Allylation integrity.[1] | |

| Allyl =CH | Doublet of Doublets | Characteristic terminal alkene.[1] | |

| Allyl N-CH | Multiplet | Verifies attachment to Nitrogen.[1] | |

| Lactam | Multiplet | Adjacent to Carbonyl (C6).[1] | |

| COOH | Broad Singlet | Exchangeable; confirms free acid.[1] |

Mass Spectrometry (ESI-HRMS)

-

Ionization Mode: Positive (ESI+)

-

Target Ion:

-

Calculated Mass: 184.0974 Da[1]

-

Fragmentation Pattern: Look for loss of carboxyl group (

) or allyl cleavage (

Synthesis Pathway & Impurity Fate Mapping

Understanding the origin of impurities is crucial for method development. The diagram below illustrates the synthesis logic and potential byproducts (e.g., unreacted starting material or hydrolysis products).

Figure 2: Impurity Fate Map highlighting critical byproducts (O-Allyl ester) detectable by the RP-HPLC method.[1]

References

-

PubChem. 6-oxopiperidine-3-carboxylic acid (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). Kinetic resolution of 2-Aryl-4-methylenepiperidines.[1] (Chiral separation strategies for piperidine derivatives). Retrieved from [Link] (General reference for chiral piperidine resolution logic).

-

Royal Society of Chemistry. Piperidines: Analytical Methods. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before use in GMP settings.

Sources

1H NMR and 13C NMR analysis of 1-Allyl-6-oxopiperidine-3-carboxylic acid

Application Note: 1H and 13C NMR Structural Elucidation of 1-Allyl-6-oxopiperidine-3-carboxylic Acid

Introduction & Scope

This application note details the structural validation of 1-Allyl-6-oxopiperidine-3-carboxylic acid , a functionalized

The analysis of this molecule presents specific challenges:

-

Diastereotopicity: The chiral center at C3 renders the methylene protons at C2, C4, and C5 diastereotopic, resulting in complex second-order splitting patterns.[1]

-

Carbonyl Differentiation: Distinguishing the lactam carbonyl (C6) from the carboxylic acid carbonyl (COOH) requires precise chemical shift analysis and 2D correlations.

-

Allyl Rotamers: Restricted rotation around the N-Allyl bond can occasionally broaden signals, requiring specific acquisition parameters.

This guide provides a self-validating protocol for researchers to confirm identity and purity using 1D and 2D NMR spectroscopy.

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: The carboxylic acid moiety often leads to poor solubility in CDCl3, resulting in broad lines and potential dimerization effects.[1] DMSO-d6 disrupts hydrogen bonding, sharpening the carboxylic proton signal and ensuring monomeric species in solution.

-

-

Concentration: 10–15 mg in 600 µL solvent.

-

Reference: Calibrate to residual DMSO pentet at

2.50 ppm and

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay)

2.0s to ensure integration accuracy of the acidic proton. -

13C NMR: 512-1024 scans, proton-decoupled (CPD).

-

COSY/HSQC: Essential for resolving the overlapping methylene envelopes.

1H NMR Analysis & Assignment

The piperidine ring exists in a chair-like conformation, creating distinct axial (ax) and equatorial (eq) environments.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)

| Position | Type | Multiplicity | Structural Insight | ||

| COOH | Acid | 12.1 - 12.5 | Broad Singlet | - | Exchangeable; shift varies with conc.[1] |

| Allyl-2' | CH= | 5.75 - 5.85 | ddt (Multiplet) | Characteristic internal alkene proton. | |

| Allyl-3' | =CH | 5.10 - 5.25 | Two Doublets | Terminal alkene; distinct cis/trans splitting.[1] | |

| Allyl-1' | N-CH | 3.85 - 4.10 | Multiplet/dd | - | Diastereotopic due to C3 chirality.[1] |

| H-2 (eq) | Ring | 3.50 - 3.65 | dd or ddd | Deshielded by N; equatorial proton. | |

| H-2 (ax) | Ring | 3.15 - 3.30 | dd (Broad) | Upfield of eq; large axial coupling to H3. | |

| H-3 | Methine | 2.80 - 2.95 | Multiplet | - | Chiral center; |

| H-5 | Ring | 2.25 - 2.40 | Multiplet | - | |

| H-4 | Ring | 1.80 - 2.05 | Multiplet | - |

Expert Insight (Causality):

-

The C2 Anomaly: You will observe two distinct signals for the C2 protons. The proton cis to the C3-carboxylic acid often experiences a different shielding environment than the trans proton. Do not integrate the 3.0–3.7 ppm region as a single blob; use HSQC to confirm they belong to the same carbon.

-

Allyl Complexity: Because C3 is chiral, the molecule lacks a plane of symmetry.[1] Consequently, the two protons of the N-Allyl methylene group (Allyl-1') are diastereotopic and may appear as an ABX system rather than a simple doublet.

13C NMR Analysis

The carbon spectrum is the definitive method for confirming the oxidation state of the ring.[1]

Table 2: 13C NMR Chemical Shift Assignments

| Carbon | Type | Distinction Logic | |

| C-COOH | Carboxyl | 173.5 - 175.0 | Typically the most downfield signal.[1] |

| C-6 | Lactam C=O | 168.0 - 170.0 | Slightly upfield of the acid; confirms cyclization. |

| Allyl-2' | CH= | 132.0 - 133.5 | Internal alkene carbon. |

| Allyl-3' | =CH | 117.0 - 118.5 | Terminal alkene carbon. |

| Allyl-1' | N-CH | 48.0 - 50.0 | N-alkyl signal.[1] |

| C-2 | Ring CH | 46.0 - 48.0 | Deshielded by N; close to Allyl-1'. |

| C-3 | Ring CH | 39.0 - 41.0 | Methine carbon carrying the acid.[1] |

| C-5 | Ring CH | 30.0 - 32.0 | |

| C-4 | Ring CH | 23.0 - 25.0 | Most shielded ring carbon. |

Advanced Structural Verification Workflow

To ensure the structure is 1-Allyl-6-oxopiperidine-3-carboxylic acid and not an isomer (e.g., O-allyl enol ether or ring-opened impurity), follow this logic flow using 2D NMR.

The HMBC Diagnostic Test

The most critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target: Look for the correlation between the Allyl-1' protons (~4.0 ppm) and two specific carbons :

-

The Allyl-2' carbon (~133 ppm).

-

The Ring C2 carbon (~47 ppm) OR Ring C6 (Lactam C=O, ~169 ppm).

-

-

Validation: If the Allyl protons correlate to a Carbonyl at ~170 ppm, the Allyl is on the Nitrogen (N-Allyl lactam). If they correlate only to aliphatic carbons, check for ring opening.

Visualization of Assignment Logic

Figure 1: Logical workflow for the unambiguous assignment of the N-allyl lactam scaffold.[1]

Troubleshooting & Common Pitfalls

-

Broad Acid Peak: If the peak at ~12 ppm is missing or extremely broad, the sample may be wet.[1] Add a single drop of D

O (shake and rerun); the peak will disappear (exchange), confirming it is OH/NH. -

Rotamers: If the Allyl signals appear doubled (e.g., two sets of multiplets), the compound may be exhibiting slow rotation around the amide bond. Run the NMR at 350 K (77 °C) . If the peaks coalesce, it is a rotameric effect.[1] If they remain distinct, check for diastereomeric impurities.[1]

-

Regiochemistry: Ensure the allyl is on N1 and not O-alkylated (lactim ether).

References

-

Piperidine Conformation & NMR

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemistry and conformation). Link

-

-

Lactam Synthesis & Characterization

-

Solvent Effects in NMR

-

Allyl Group Assignments

Sources

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 1-Allyl-6-oxopiperidine-3-carboxylic Acid Synthesis

Ticket ID: #YIELD-OPT-882 Subject: Yield Optimization & Troubleshooting for N-Allylation of Lactam Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid presents a classic "lactam paradox": the core ring is stable, but the introduction of the allyl group at the nitrogen (N1) competes with O-alkylation (lactim ether formation), and the final isolation is plagued by high water solubility.

Most yield losses reported by users stem from two specific bottlenecks:

-

The "Ambident" Nucleophile Trap: Incorrect base/solvent choice favoring O-alkylation over N-alkylation.[1]

-

The "Aqueous Trap": Loss of the final hydrophilic acid product during aqueous workup after ester hydrolysis.

This guide provides a validated, self-correcting protocol to bypass these failure points.

Part 1: Validated Synthetic Workflow

Do not attempt direct alkylation of the free carboxylic acid. The presence of the free acid proton consumes base and generates a dianion that often leads to polymerization or solubility issues. The robust route requires a Protection-Alkylation-Deprotection strategy.[1]

Workflow Diagram (DOT)

Caption: Optimized 3-step workflow. Critical Control Points (CCP) indicate where yield is most frequently lost.

Part 2: Troubleshooting & Optimization Guide

Phase 1: The N-Alkylation Bottleneck (Step 2)

Symptom: Yield < 50%, presence of "isourea-like" byproducts (O-alkylation).[1] Root Cause: Lactams are ambident nucleophiles.[1] Under thermodynamic control or with "hard" counter-ions, the oxygen attacks the electrophile.

| Parameter | Standard Protocol (Fail-Prone) | Optimized Protocol (High Yield) | Scientific Rationale |

| Base | Potassium Carbonate ( | Sodium Hydride (NaH) (60% dispersion) | NaH ensures irreversible deprotonation.[1] The |

| Solvent | Acetone or Acetonitrile | DMF or DMF/THF (9:1) | Polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the Nitrogen anion. |

| Temperature | Reflux ( | High heat favors the thermodynamic product (O-allyl).[1] Low temp favors the kinetic product (N-allyl) and prevents polymerization of the allyl bromide. |

Corrective Action Protocol:

-

Dissolve Ethyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).

-

Cool to 0°C .

-

Add NaH (1.1 eq) portion-wise.[1] Wait for H2 evolution to cease (approx. 30 min).

-

Check: The solution should turn slightly yellow/clear. If it turns dark brown/black, your DMF is wet or the temp is too high.

-

-

Add Allyl Bromide (1.2 eq) dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

Phase 2: The Isolation Trap (Step 3)

Symptom: Reaction shows conversion on TLC/LCMS, but mass is lost during workup. Root Cause: The final product is a small, polar amino-acid-like molecule.[1] It is highly soluble in water at neutral and basic pH.[1] Standard extraction washes it down the drain.

Troubleshooting Logic Tree (DOT)

Caption: Decision matrix for isolating water-soluble lactam acids. Do not rely on standard separatory funnel partitioning.

Corrective Action Protocol:

-

Perform hydrolysis with LiOH (2 eq) in THF/H2O.[1]

-

Evaporate THF completely (crucial, as THF solubilizes the acid in water).

-

Cool the remaining aqueous phase to 0°C.

-

Acidify carefully with 1N HCl to pH 2–3 .

-

Observation: If a white solid precipitates, filter it.[4] This is your product.

-

Failure Mode: If no solid forms, do not extract with EtOAc . Instead, saturate the water with NaCl and perform continuous liquid-liquid extraction with DCM for 12 hours, or evaporate to dryness and extract the residue with hot Acetonitrile (ACN) [2].

-

Part 3: Frequently Asked Questions (Level 3 Support)

Q: Can I use the free acid as the starting material to save a step? A: No. Using the free acid requires 2.2+ equivalents of base (one for the carboxylic acid, one for the amide). The resulting dianion is extremely insoluble in most organic solvents, leading to heterogeneous "sludge" reactions with poor conversion. Always protect the acid as an ester first [3].

Q: I see a spot on TLC just above my product. What is it? A: This is likely the O-alkylated lactim ether .[1] It is less polar than the N-alkylated lactam.[1] If this impurity exceeds 10%, your reaction temperature was too high, or you used a "hard" base like K2CO3 without a crown ether. You can remove it via column chromatography (it elutes significantly earlier than the N-allyl product).[1]

Q: My allyl group seems to be disappearing during hydrolysis. A: If you are using harsh acidic hydrolysis (e.g., 6N HCl reflux), you risk hydrating the double bond or polymerizing the allyl group. Switch to mild alkaline saponification (LiOH, RT) followed by careful acidification.

Q: How do I confirm I have the N-allyl and not the O-allyl isomer? A: Check the IR spectrum .

-

N-Alkyl (Target): Strong Carbonyl stretch (C=O) around 1640–1680 cm⁻¹ .[1]

-

O-Alkyl (Impurity): Loss of C=O stretch; appearance of C=N stretch around 1690+ cm⁻¹ and C-O bands.[1]

-

NMR: The N-CH2 protons of the allyl group typically appear around 3.5–4.0 ppm , whereas O-CH2 protons are more deshielded, appearing around 4.5–4.8 ppm [4].

References

- Mechanism of Lactam Alkylation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Ambident Nucleophiles/Hard-Soft Acid Base Theory). Note: Confirms N-alkylation preference with soft electrophiles and counter-ion control.

-

Isolation of Water-Soluble Lactams: Grygorenko, O. O., et al. "Synthesis of 1-substituted-6-oxopiperidine-3-carboxylic acids."[1] Journal of Organic Chemistry, 2008 . Note: Describes the "evaporate and extract with hot acetonitrile" technique for polar amino acid analogs.

-

Protection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley.[1] Note: Standard reference for esterification to prevent side reactions on carboxylic acids.

-

Spectroscopic Differentiation: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[1] Note: Standard reference for IR/NMR shifts distinguishing Amides (Lactams) from Imidates (Lactim ethers).[1]

Sources

- 1. Piperidinone carboxamide azaindane CGRP receptor antagonists - Patent US-8912210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]